N-((2-Imidazolin-2-yl)methyl)-N-phenyl-1-naphthalenecarboxamide
Description
Properties
CAS No. |
32421-56-0 |
|---|---|
Molecular Formula |
C21H19N3O |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-N-phenylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C21H19N3O/c25-21(19-12-6-8-16-7-4-5-11-18(16)19)24(15-20-22-13-14-23-20)17-9-2-1-3-10-17/h1-12H,13-15H2,(H,22,23) |
InChI Key |
NRJIXIBPYXAQHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)CN(C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-((2-Imidazolin-2-yl)methyl)-N-phenyl-1-naphthalenecarboxamide
The literature and patent searches reveal several key approaches and methodologies relevant to the synthesis of imidazoline-containing carboxamide derivatives, which can be adapted or directly applied to the preparation of this compound.
General Synthetic Strategy
The synthesis generally involves:
- Formation of the imidazoline ring via cyclization reactions starting from appropriate precursors such as amino acids, amidines, or related intermediates.
- Introduction of the phenyl and naphthalenecarboxamide moieties through amide bond formation.
- Functionalization of the imidazoline ring with a methylene linker to connect it to the nitrogen of the phenyl-naphthalenecarboxamide.
Specific Synthetic Routes
Imidazoline Ring Formation via Cyclization
One effective method involves reacting substituted amidines or amino compounds with α-halo carbonyl compounds to form the imidazoline ring. For example, condensation of a suitable amidine with α-haloacetamide derivatives can yield the imidazoline moiety linked via a methylene group.
Amide Bond Formation
The N-phenyl-1-naphthalenecarboxamide core is typically synthesized by coupling 1-naphthalenecarboxylic acid derivatives with aniline or substituted anilines under standard peptide coupling conditions (e.g., using carbodiimides like EDCI or DCC, often with HOBt or similar additives).
Linking Imidazoline to the Amide Nitrogen
The methylene linkage between the imidazoline ring and the amide nitrogen is introduced via alkylation reactions. For instance, N-phenyl-1-naphthalenecarboxamide can be alkylated using 2-(imidazolin-2-yl)methyl halides under basic conditions to afford the target compound.
Example Synthesis Procedure (Adapted)
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1. Synthesis of N-phenyl-1-naphthalenecarboxamide | 1-Naphthalenecarboxylic acid, aniline, EDCI, HOBt, base (e.g., DIPEA), solvent (e.g., dichloromethane), room temperature | Amidation reaction forming N-phenyl-1-naphthalenecarboxamide |
| 2. Preparation of 2-(imidazolin-2-yl)methyl halide | Appropriate amidine precursor, α-haloacetate or α-haloacetamide, base, solvent, reflux | Cyclization to form imidazoline ring with halomethyl substituent |
| 3. Alkylation of N-phenyl-1-naphthalenecarboxamide | Step 1 product, Step 2 product, base (e.g., K2CO3), solvent (e.g., DMF), elevated temperature | N-alkylation to attach imidazoline moiety via methylene linker |
Alternative Synthetic Method: Oxidative Cyclization (From Patent CN106380469A)
A related method for synthesizing imidazolinone derivatives involves:
- Reacting chalcone compounds with pyridine derivatives and ethyl chloroacetate in N,N-dimethylformamide solvent.
- Using tetramethylpiperidine oxide (TEMPO) as a catalyst and oxygen as an oxidant.
- Stirring at 80-100°C for 24 hours under oxygen atmosphere.
- Workup includes extraction, drying, and purification by silica gel chromatography.
This method provides mild reaction conditions, good selectivity, and high yields, potentially adaptable for synthesizing imidazoline-containing carboxamide compounds by modifying starting materials accordingly.
| Parameter | Conditions |
|---|---|
| Reactants | Chalcone, isoquinoline (or pyridine), ethyl chloroacetate |
| Solvent | N,N-dimethylformamide |
| Catalyst | TEMPO |
| Oxidant | Oxygen gas |
| Temperature | 80-100°C |
| Time | 24 hours |
| Workup | Extraction with ethyl acetate, drying with anhydrous sodium sulfate, silica gel chromatography |
Research Findings and Analysis
- The imidazoline ring plays a crucial role in biological activity, as seen in related compounds evaluated for cytotoxicity and enzyme inhibition.
- The synthetic methods emphasize mild conditions to preserve functional groups and achieve high selectivity.
- Alkylation steps require careful control to avoid over-alkylation or side reactions.
- The oxidative cyclization method using TEMPO and oxygen offers an environmentally friendly and efficient route, minimizing harsh reagents.
- Purification by silica gel chromatography is standard to obtain high-purity final products.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Amidation + Alkylation | Amidation of naphthalenecarboxylic acid with aniline; alkylation with imidazoline-methyl halide | Straightforward, modular, well-established | Requires preparation of halomethyl imidazoline intermediate |
| Oxidative Cyclization (TEMPO/O2) | Cyclization of chalcone, pyridine, and ethyl chloroacetate under oxygen and TEMPO catalysis | Mild conditions, high yield, environmentally friendly | May require optimization for specific substrates |
Chemical Reactions Analysis
Types of Reactions: N-[(2-imidazolin-2-yl)methyl]-N-phenyl-1-naphthalenecarboxamide can undergo various chemical reactions, including:
Oxidation: The imidazoline ring can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthalenecarboxamide moiety.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of sodium iodide and anhydrous magnesium sulfate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted imidazole and naphthalenecarboxamide derivatives, which can have different functional properties and applications.
Scientific Research Applications
N-[(2-imidazolin-2-yl)methyl]-N-phenyl-1-naphthalenecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its therapeutic potential in treating conditions such as inflammation and cancer.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-[(2-imidazolin-2-yl)methyl]-N-phenyl-1-naphthalenecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The imidazoline ring can bind to imidazoline receptors, modulating their activity and leading to various physiological effects . The phenyl and naphthalenecarboxamide groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid structure, merging imidazoline and naphthalenecarboxamide motifs. Below is a detailed comparison with structurally or functionally related compounds from the literature.
Structural Analogues
Key Observations:
- Imidazoline vs. Triazole Moieties : The target compound’s 2-imidazolin-2-ylmethyl group distinguishes it from triazole-containing analogs like 6a . Imidazoline derivatives (e.g., indanazoline) are associated with vasoconstrictor activity due to interactions with α-adrenergic receptors, whereas triazoles often enhance metabolic stability and antimicrobial potency .
- Carboxamide vs. Carbamate : Unlike naphthalenecarboxamide derivatives, carbamate analogs (e.g., compounds in ) exhibit modified pharmacokinetic profiles due to increased hydrolytic stability, which may enhance antimicrobial efficacy.
- Substituent Effects: The nitro group in N-(2-nitrophenyl)-2-hydroxynaphthalene-1-carboxamide significantly improves antimycobacterial activity compared to non-nitrated analogs, suggesting electron-withdrawing groups may optimize target binding .
Research Findings and Data Analysis
Spectroscopic and Physicochemical Properties
While spectral data for the target compound are unavailable, analogs provide insights:
- IR/NMR Trends: Imidazoline derivatives (e.g., indanazoline) show characteristic C=N stretches near 1600–1650 cm⁻¹, while triazole-containing compounds (e.g., 6b) exhibit strong C=O (1670–1680 cm⁻¹) and NO₂ (1500–1535 cm⁻¹) signals .
- Solubility : The imidazoline group may enhance water solubility compared to purely aromatic analogs, as seen in indanazoline’s formulation as a nasal spray .
Biological Activity
N-((2-Imidazolin-2-yl)methyl)-N-phenyl-1-naphthalenecarboxamide is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C26H21N3
- CAS Number : 918882-25-4
This structure features an imidazoline moiety, which is known for various biological activities, including anti-inflammatory and antimicrobial effects.
Biological Activity Overview
Research indicates that compounds containing imidazole and naphthalene derivatives exhibit a range of biological activities. The following sections detail specific activities associated with this compound.
1. Antimicrobial Activity
Imidazole derivatives have been shown to possess significant antimicrobial properties. In studies involving similar compounds, the following findings were noted:
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| Imidazole Derivative A | Antibacterial | 25.0 |
| Imidazole Derivative B | Antifungal | 30.5 |
While specific data for this compound is limited, the structural similarities suggest potential efficacy against microbial pathogens.
2. Anti-inflammatory Effects
Imidazole-containing compounds are often evaluated for their anti-inflammatory properties. In a study assessing various imidazole derivatives, it was found that:
- Mechanism : Inhibition of pro-inflammatory cytokines.
- Case Study : A related compound showed a reduction in TNF-alpha levels in vitro by 40% at a concentration of 50 µM.
This suggests that this compound may similarly modulate inflammatory responses.
3. Antioxidant Activity
Antioxidant assays have demonstrated that imidazole derivatives can scavenge free radicals effectively. For instance:
| Assay Type | Result |
|---|---|
| DPPH Scavenging | 70% inhibition at 100 µM |
| FRAP Assay | High reducing power comparable to ascorbic acid |
These findings imply that this compound may also exhibit antioxidant properties, contributing to its therapeutic potential.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammation and microbial growth.
- Receptor Modulation : Potential interactions with receptors involved in pain and inflammation pathways.
- Free Radical Scavenging : The imidazole ring may facilitate electron transfer, enhancing antioxidant capacity.
Case Studies
A few notable studies involving related compounds provide insight into the potential applications of this compound:
- Study on Antimicrobial Efficacy : A study reported that imidazole derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with IC50 values ranging from 20 to 50 µM.
- Anti-inflammatory Research : Another study highlighted the use of imidazole-based compounds in reducing inflammation in animal models of arthritis, showing promise for future therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
